molecular formula C8H9F2N B13049710 2-Fluoro-1-(2-fluorophenyl)ethanamine

2-Fluoro-1-(2-fluorophenyl)ethanamine

Katalognummer: B13049710
Molekulargewicht: 157.16 g/mol
InChI-Schlüssel: VWIAOZWPEBAVMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Fluoro-1-(2-fluorophenyl)ethanamine is a fluorinated organic compound with the molecular formula C8H9F2N and a molecular weight of 157.16 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology. The compound is characterized by the presence of two fluorine atoms, one on the ethylamine chain and the other on the phenyl ring, which can significantly influence its chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction, where a suitable precursor, such as 2-fluorobenzylamine, is reacted with a fluorinating agent under controlled conditions . The reaction is usually carried out in an organic solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of 2-Fluoro-1-(2-fluorophenyl)ethanamine may involve more scalable and cost-effective methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-1-(2-fluorophenyl)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 2-Fluoro-1-(2-fluorophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The compound may act as an agonist or antagonist, modulating the activity of the target protein and influencing downstream signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Fluoro-1-(2-fluorophenyl)ethanamine is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This distinct structure allows for targeted studies on the effects of fluorine substitution in various chemical and biological contexts .

Eigenschaften

Molekularformel

C8H9F2N

Molekulargewicht

157.16 g/mol

IUPAC-Name

2-fluoro-1-(2-fluorophenyl)ethanamine

InChI

InChI=1S/C8H9F2N/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4,8H,5,11H2

InChI-Schlüssel

VWIAOZWPEBAVMJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C(CF)N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.